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molecular formula C14H9N B1605825 9H-Fluorene-2-carbonitrile CAS No. 2523-48-0

9H-Fluorene-2-carbonitrile

Cat. No. B1605825
M. Wt: 191.23 g/mol
InChI Key: HZGMFVCYHFDNGW-UHFFFAOYSA-N
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Patent
US08008507B2

Procedure details

14.29 g of 2-cyanofluorene, 8.9 g of sodium hydride (60% in oil) and 150 ml of NMP were stirred at room temperature for 2.5 hours. Then, 31.2 g of methyl iodide was added into the reaction mixture drop-wisely and stirred for an additional 2 hours at room temperature. The reaction mixture was poured into 200 ml of water and filtered. The crude product was purified by column chromatography, giving 8.5 g (60%) of 2-cyano-9,9-dimethylfluorene.
Quantity
14.29 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:6][C:5]=2C=1)#N.[H-].[Na+].C[N:19]1[C:23](=O)[CH2:22][CH2:21][CH2:20]1.[CH3:25]I>O>[C:23]([C:22]1[CH:15]=[CH:14][C:13]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]([CH3:5])([CH3:25])[C:20]=2[CH:21]=1)#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
14.29 g
Type
reactant
Smiles
C(#N)C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
8.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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